molecular formula C20H18O5 B5561458 6-(1,3-benzodioxol-5-yl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one

6-(1,3-benzodioxol-5-yl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one

Cat. No. B5561458
M. Wt: 338.4 g/mol
InChI Key: LYIUCQVJIILKHM-UHFFFAOYSA-N
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Description

The compound “6-(1,3-benzodioxol-5-yl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one” is part of a class of chemical entities known for their complex cyclic structures, which involve furan rings and benzodioxolyl groups. These compounds are of interest due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of compounds related to 6-(1,3-benzodioxol-5-yl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one often involves cycloaddition reactions. For example, peri-selective cycloaddition reactions of methoxycarbonyl cyclohepta[b]furan-2-one with dimethylfulvene under various conditions lead to different cycloadducts, demonstrating the complexity and versatility of synthesizing cyclohepta[b]furan derivatives (Yasunami et al., 1992).

Molecular Structure Analysis

The molecular structure of related compounds often features complex cyclic systems, such as benzocyclohepta[b]pyrimido[5,4-d]furan derivatives. X-ray crystal analysis and MO calculations help clarify structural characteristics, offering insights into the bond formation and electronic configuration of these molecules (Naya et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving the cyclohepta[c]furan-4-one core structure can lead to various derivatives through processes such as acylation, alkylation, and cycloaddition, highlighting the reactivity and functional group tolerance of this scaffold. The reactivity patterns provide insights into the synthesis of novel compounds with potential biological or material applications (Palmer & Scollick, 1968).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structures, are influenced by their cyclic and polycyclic frameworks. The arrangement of rings and the nature of substituents can significantly impact these properties, as seen in the crystallographic studies of cyclohepta[b]furan-2-one derivatives (Badshah et al., 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles or electrophiles, acidity or basicity of functional groups, and the stability of intermediates formed during reactions, are crucial for understanding the behavior of these compounds under different conditions. Studies on cycloaddition reactions and the formation of novel bicyclic systems offer valuable information on the chemical versatility of the cyclohepta[c]furan-4-one core (Nair et al., 1997).

Scientific Research Applications

Synthesis and Reactivity

  • Research into furan derivatives highlights advanced synthetic routes and the reactivity of furan-containing compounds. For instance, cycloaddition reactions involving furan derivatives showcase the ability to form complex molecular structures, which are essential in synthesizing pharmaceuticals and materials (Yasunami et al., 1992). Similarly, studies on the synthesis of tricyclic derivatives indicate the versatility of these methods in creating diverse molecular frameworks (Palmer & Scollick, 1968).

Medicinal Chemistry

  • The development of novel 3-arylaminobenzofuran derivatives targeting specific biological sites demonstrates the potential of furan and benzodioxol derivatives in medicinal chemistry. These compounds have shown promising anticancer and antiangiogenic activities, indicating their potential as therapeutic agents (Romagnoli et al., 2015).

Natural Products and Pharmacological Activities

  • Studies on natural products derived from seaweeds have identified novel furanyl compounds with significant anti-inflammatory and antioxidative effects. These findings highlight the potential of furan derivatives in developing new anti-inflammatory drugs and antioxidants (Makkar & Chakraborty, 2018).

Material Science and Catalysis

  • The conversion of 5-hydroxymethylfurfural (HMF) into value-added derivatives showcases the role of furan derivatives in material science and catalysis. This transformation is crucial for producing sustainable chemicals and fuels from biomass, underlining the environmental applications of these compounds (Kong et al., 2018).

properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-4-ethoxy-1,3-dimethylcyclohepta[c]furan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-4-22-18-9-14(13-5-6-16-17(8-13)24-10-23-16)7-15(21)19-11(2)25-12(3)20(18)19/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIUCQVJIILKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=O)C2=C(OC(=C12)C)C)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzo[1,3]dioxol-5-yl-8-ethoxy-1,3-dimethyl-cyclohepta[c]furan-4-one

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